molecular formula C18H14ClNS B12551950 3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride CAS No. 143556-19-8

3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride

Katalognummer: B12551950
CAS-Nummer: 143556-19-8
Molekulargewicht: 311.8 g/mol
InChI-Schlüssel: XFBPSEUQMQCQCN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride is a chemical compound that belongs to the class of benzothiazolium salts This compound is characterized by the presence of a naphthalene ring attached to a benzothiazolium core via a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride typically involves the reaction of 1-naphthylmethyl chloride with 1,3-benzothiazole in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or dichloromethane. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

143556-19-8

Molekularformel

C18H14ClNS

Molekulargewicht

311.8 g/mol

IUPAC-Name

3-(naphthalen-1-ylmethyl)-1,3-benzothiazol-3-ium;chloride

InChI

InChI=1S/C18H14NS.ClH/c1-2-9-16-14(6-1)7-5-8-15(16)12-19-13-20-18-11-4-3-10-17(18)19;/h1-11,13H,12H2;1H/q+1;/p-1

InChI-Schlüssel

XFBPSEUQMQCQCN-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C[N+]3=CSC4=CC=CC=C43.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.